2-Oxo-2-(3-(trifluoromethoxy)phenyl)acetic acid
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Overview
Description
2-Oxo-2-(3-(trifluoromethoxy)phenyl)acetic acid is an organic compound with the molecular formula C9H5F3O3 It is characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, which is further connected to an oxoacetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-2-(3-(trifluoromethoxy)phenyl)acetic acid typically involves the introduction of the trifluoromethoxy group onto a phenyl ring followed by the formation of the oxoacetic acid moiety. One common method involves the reaction of 3-(trifluoromethoxy)benzaldehyde with a suitable reagent to introduce the oxo group, followed by oxidation to form the acetic acid derivative. The reaction conditions often include the use of strong oxidizing agents and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. This can include the use of continuous flow reactors, advanced catalysts, and automated systems to monitor and control reaction parameters.
Chemical Reactions Analysis
Types of Reactions
2-Oxo-2-(3-(trifluoromethoxy)phenyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Like sodium borohydride or lithium aluminum hydride for reduction reactions.
Catalysts: Palladium or platinum catalysts for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
2-Oxo-2-(3-(trifluoromethoxy)phenyl)acetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Oxo-2-(3-(trifluoromethoxy)phenyl)acetic acid involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins or cell membranes. The oxoacetic acid moiety can participate in hydrogen bonding and other interactions that influence the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
2-Oxo-2-(3-(trifluoromethyl)phenyl)acetic acid: Similar structure but with a trifluoromethyl group instead of a trifluoromethoxy group.
2-Oxo-2-(4-(trifluoromethoxy)phenyl)acetic acid: Similar structure but with the trifluoromethoxy group in the para position.
Uniqueness
2-Oxo-2-(3-(trifluoromethoxy)phenyl)acetic acid is unique due to the specific positioning of the trifluoromethoxy group, which can influence its reactivity and interactions compared to other similar compounds
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C9H5F3O4 |
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Molecular Weight |
234.13 g/mol |
IUPAC Name |
2-oxo-2-[3-(trifluoromethoxy)phenyl]acetic acid |
InChI |
InChI=1S/C9H5F3O4/c10-9(11,12)16-6-3-1-2-5(4-6)7(13)8(14)15/h1-4H,(H,14,15) |
InChI Key |
GPDVKROFOFQIPW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)C(=O)C(=O)O |
Origin of Product |
United States |
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